molecular formula C5H8F2O B2508944 3,3-Difluoro-2,2-dimethylpropanal CAS No. 1781586-14-8

3,3-Difluoro-2,2-dimethylpropanal

Cat. No.: B2508944
CAS No.: 1781586-14-8
M. Wt: 122.115
InChI Key: WVEOZPUYGLCVIR-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylpropanal is an organic compound with the molecular formula C5H8F2O. It is a fluorinated aldehyde, characterized by the presence of two fluorine atoms and two methyl groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluoro-2,2-dimethylpropanal can be synthesized through several methods. One common approach involves the fluorination of 2,2-dimethylpropanal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 3,3-Difluoro-2,2-dimethylpropanoic acid.

    Reduction: 3,3-Difluoro-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.

    Industry: It is used in the development of materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpropanal involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: Similar in structure but contains an additional fluorine atom and a carboxylic acid group instead of an aldehyde.

    3,3,3-Trifluoro-2,2-dimethyl-1-propanol: Similar in structure but contains a hydroxyl group instead of an aldehyde.

Uniqueness

3,3-Difluoro-2,2-dimethylpropanal is unique due to its specific combination of fluorine atoms and an aldehyde group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-5(2,3-8)4(6)7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEOZPUYGLCVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781586-14-8
Record name 3,3-difluoro-2,2-dimethylpropanal
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